2-ethylhex-2-enal

Beschreibung

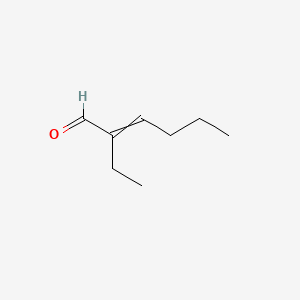

(Z)-2-ethyl-2-hexenal is a 2-ethyl-2-hexenal in which the double bond adopts a cis-configuration.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26266-68-2 |

|---|---|

Molekularformel |

C8H14O |

Molekulargewicht |

126.20 g/mol |

IUPAC-Name |

(Z)-2-ethylhex-2-enal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |

InChI-Schlüssel |

PYLMCYQHBRSDND-VURMDHGXSA-N |

SMILES |

CCCC=C(CC)C=O |

Isomerische SMILES |

CCC/C=C(/CC)\C=O |

Kanonische SMILES |

CCCC=C(CC)C=O |

Siedepunkt |

195.0 °C 175 °C |

Color/Form |

COLORLESS LIQUID YELLOW LIQUID |

Dichte |

0.8518 |

Flammpunkt |

110 °F (NTP, 1992) |

Andere CAS-Nummern |

645-62-5 26266-68-2 |

Physikalische Beschreibung |

2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |

Piktogramme |

Flammable; Irritant; Health Hazard |

Löslichkeit |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Synonyme |

2-ethylhex-2-en-1-al |

Dampfdichte |

4.4 (AIR=1) |

Dampfdruck |

1.28 mmHg 1 MM HG AT 20 °C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylhex-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-ethylhex-2-enal. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Chemical Structure and Identification

This compound is an α,β-unsaturated aldehyde. The presence of both an aldehyde functional group and a carbon-carbon double bond in conjugation makes it a reactive and important chemical intermediate.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H14O[1] |

| Molecular Weight | 126.20 g/mol [2] |

| CAS Number | 645-62-5[1] |

| SMILES | CCCC=C(CC)C=O[1] |

| InChI Key | PYLMCYQHBRSDND-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a powerful, sharp odor.[2][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Boiling Point | 175-179 °C | [2] |

| Melting Point | 3.5 °C (estimate) | |

| Density | 0.85 g/cm³ at 20°C | [2] |

| Flash Point | 68 °C (closed cup) | [2] |

| Solubility in Water | < 1 mg/mL | [2] |

| logP (o/w) | 2.57 - 2.718 (estimate) | [3][5] |

| Vapor Pressure | 1.173 mmHg at 25 °C (estimate) | [5] |

Synthesis of this compound

The primary industrial synthesis of this compound is through the aldol condensation of n-butyraldehyde.[2] This reaction can be catalyzed by both acids and bases.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is a generalized procedure based on common laboratory practices for aldol condensations.

Materials:

-

n-Butyraldehyde

-

Aqueous sodium hydroxide solution (e.g., 5-10%)

-

Solvent (e.g., ethanol or water)

-

Hydrochloric acid (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide in the chosen solvent is prepared.

-

n-Butyraldehyde is added dropwise to the basic solution with constant stirring. The temperature is typically maintained between 20-80 °C.

-

After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1-3 hours) to ensure complete reaction.

-

The reaction is then quenched by neutralization with hydrochloric acid.

-

The organic layer is separated. If necessary, the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation.

Analytical Methodologies

The purity and characterization of this compound are commonly determined using chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

The following provides a general protocol for the GC-MS analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Reactivity and Biological Activity

This compound's reactivity is dominated by its α,β-unsaturated aldehyde functionality. It can undergo reactions at the aldehyde group, the carbon-carbon double bond, or both.

The compound exhibits known antimicrobial, antifungal, and acaricidal properties.[5] The antimicrobial action is attributed to its ability to disrupt bacterial cell membranes.[5] As an α,β-unsaturated aldehyde, it is an electrophilic species that can react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This reactivity can lead to enzyme inactivation and disruption of cellular signaling pathways.[5]

While specific signaling pathways directly modulated by this compound are not well-documented, the general mechanism of action for α,β-unsaturated aldehydes involves the modification of sensor proteins that regulate cellular stress responses.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2017132192A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]

- 4. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]

- 5. 2-Ethyl-2-hexenal (CAS 645-62-5)|High-Purity Research Chemical [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of 2-Ethylhex-2-enal: (E) vs. (Z)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 2-ethylhex-2-enal, focusing on their synthesis, physicochemical properties, and known biological activities. The information is presented to facilitate comparison and further research into the specific roles and applications of these distinct chemical entities.

Physicochemical and Spectroscopic Properties

The (E) and (Z) isomers of this compound, while structurally similar, exhibit differences in their physical and spectroscopic properties. A summary of available data is presented below.

Table 1: Physicochemical Properties of (E)- and (Z)-2-Ethylhex-2-enal

| Property | (E)-2-Ethylhex-2-enal | (Z)-2-Ethylhex-2-enal |

| Molecular Formula | C₈H₁₄O[1][2][3] | C₈H₁₄O[1][2][3] |

| Molecular Weight | 126.20 g/mol [1][2][3] | 126.20 g/mol [1][2][3] |

| Boiling Point | ~175-179 °C (mixture of isomers)[4] | 35 °C at 130 mbar |

| Density | 0.85 g/cm³ at 20 °C (mixture of isomers)[4] | 0.833 g/cm³[5] |

| Flash Point | 68 °C (closed cup, mixture of isomers)[4] | 50.9 °C[5] |

| Solubility in Water | < 1 mg/mL[4] | Not specified |

| Appearance | Colorless to yellow liquid[4] | Not specified |

| Odor | Powerful, sharp odor[4] | Lemon, apple, fruity |

Table 2: Gas Chromatography Retention Indices

| Column Type | Stationary Phase | (E)-Isomer Kovats Index | (Z)-Isomer Kovats Index | Reference |

| Non-polar | PONA | 989 | 982 | NIST WebBook[1][3] |

| Non-polar | BPX-5 | 1021 | 1021 | NIST WebBook[3] |

| Polar | DB-Wax | 1322 | 1318 | NIST WebBook[1][3] |

Table 3: ¹H NMR Spectral Data (Chemical Shifts in ppm)

| Proton Assignment | (E)-2-Ethylhex-2-enal (Predicted/Reported) | (Z)-2-Ethylhex-2-enal (Reported) |

| Aldehydic H | ~9.4 | Not explicitly assigned |

| Vinylic H | ~6.5 | Not explicitly assigned |

| Methylene H (ethyl) | ~2.3 | Not explicitly assigned |

| Methylene H (butyl) | ~2.2 | Not explicitly assigned |

| Methyl H (ethyl) | ~1.1 | Not explicitly assigned |

| Methyl H (butyl) | ~0.9 | Not explicitly assigned |

Table 4: ¹³C NMR Spectral Data (Chemical Shifts in ppm) for (Z)-2-Ethylhex-2-enal

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 195.0 |

| C=C -CHO | 154.5 |

| C =C-CHO | 145.3 |

| CH₂ (butyl) | 30.6 |

| CH₂ (butyl) | 21.9 |

| CH₂ (ethyl) | 17.2 |

| CH₃ (butyl) | 13.8 |

| CH₃ (ethyl) | Not explicitly assigned |

Experimental Protocols

Synthesis of (Z)-2-Ethylhex-2-enal

The synthesis of (Z)-2-ethylhex-2-enal can be achieved with high stereoselectivity via an aldol condensation reaction. The following protocol is adapted from the work of Robert, F., Héritier, J., et al. (2004).

Reaction: Aldol condensation of n-butyraldehyde.

Materials:

-

n-Butyraldehyde

-

Aqueous sodium hydroxide solution (e.g., 2.5 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

To a stirred solution of aqueous sodium hydroxide at room temperature, slowly add n-butyraldehyde.

-

After the addition is complete, continue stirring and reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature. The organic layer will separate.

-

Separate the organic layer.

-

The crude product can be purified by distillation under reduced pressure. For (Z)-2-ethylhex-2-enal, distillation at 35 °C and 130 mbar has been reported.

-

The purity and isomeric ratio can be determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been shown to produce the Z-isomer as the preponderant product.

Proposed Synthesis of (E)-2-Ethylhex-2-enal

Reaction: Julia-Kocienski olefination of propanal with a suitable sulfone.

Materials:

-

1-(Phenylsulfonyl)propane

-

n-Butyllithium in hexanes

-

Propanal

-

Tetrahydrofuran (THF), anhydrous

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-(phenylsulfonyl)propane in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir for 30 minutes at -78 °C to generate the sulfonyl carbanion.

-

Slowly add a solution of propanal in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the (E)-2-ethylhex-2-enal. The stereoselectivity of the product should be confirmed by GC and NMR analysis.

Biological Activity and Signaling Pathways

The biological activities of (E)- and (Z)-2-ethylhex-2-enal have not been extensively studied as individual stereoisomers. However, as α,β-unsaturated aldehydes, they belong to a class of compounds known for their electrophilic reactivity and their ability to interact with biological systems.

2-Ethyl-2-hexenal, in general, has been reported to possess antimicrobial and antifungal properties.[6] This activity is likely due to its ability to react with nucleophilic residues in proteins and other biomolecules, leading to cellular dysfunction in microorganisms.

At the cellular level, α,β-unsaturated aldehydes are known to be potent activators of the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of the cellular antioxidant response.

General Mechanism of Nrf2 Activation by α,β-Unsaturated Aldehydes:

-

Keap1 Inactivation: In its basal state, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

-

Electrophilic Attack: Electrophilic compounds like α,β-unsaturated aldehydes can react with reactive cysteine residues on Keap1.

-

Nrf2 Stabilization and Translocation: This modification of Keap1 leads to a conformational change that prevents it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.

-

Induction of Cytoprotective Genes: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis and recycling.

It is plausible that the stereochemistry of the double bond in (E)- and (Z)-2-ethylhex-2-enal could influence the rate and specificity of their interaction with Keap1 and other biological targets, potentially leading to differences in their biological potency. However, specific studies to confirm this are lacking in the currently available literature.

Visualizations

Synthesis Workflows

Caption: Aldol condensation for (Z)-2-ethylhex-2-enal synthesis.

Caption: Proposed Julia-Kocienski olefination for (E)-isomer.

Signaling Pathway

Caption: Nrf2-ARE signaling pathway activation.

References

An In-depth Technical Guide to 2-ethylhex-2-enal (CAS Number: 645-62-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhex-2-enal, with the CAS number 645-62-5, is an α,β-unsaturated aldehyde that serves as a significant intermediate in organic synthesis and has garnered attention for its biological activities.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and biological significance, with a focus on its potential mechanisms of action. The information presented herein is intended to support research and development efforts in various scientific disciplines.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp, fruity odor.[2] It is a monounsaturated fatty aldehyde, structurally defined as hex-2-enal substituted by an ethyl group at the second carbon position.[3] This structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, is key to its reactivity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [5] |

| Molecular Weight | 126.20 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sharp, powerful, irritating, fruity | [2][3] |

| Boiling Point | 175 - 179 °C | [5] |

| Flash Point | 68 °C (closed cup) | [5] |

| Density | 0.85 g/cm³ at 20 °C | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

| Vapor Pressure | 1.173 mmHg at 25 °C (estimated) | The Good Scents Company |

Synthesis

The primary industrial synthesis of this compound is achieved through the aldol condensation of n-butyraldehyde.[6] This reaction can be catalyzed by either a base or an acid. The process involves the formation of a β-hydroxy aldehyde intermediate, which then undergoes dehydration to yield the stable, conjugated α,β-unsaturated aldehyde product.[5]

Biological Activity and Signaling Pathways

This compound and other α,β-unsaturated aldehydes are known for their biological activities, including antimicrobial and antifungal properties.[1] The reactivity of the α,β-unsaturated carbonyl moiety is central to its mechanism of action.

Antifungal Mechanism

The antifungal activity of compounds structurally similar to this compound, such as (E)-2-hexenal, is attributed to several mechanisms:

-

Cell Membrane and Wall Disruption: These aldehydes can interfere with the integrity of fungal cell membranes and walls, leading to leakage of cellular contents.[7]

-

Mitochondrial Dysfunction: They can inhibit mitochondrial dehydrogenases and disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production.[8]

-

Induction of Reactive Oxygen Species (ROS): By impairing mitochondrial function, these compounds can lead to an increase in the production of ROS, causing oxidative stress and cellular damage.[9]

Nrf2-Keap1 Signaling Pathway

As an electrophilic species, this compound is a potential activator of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[10]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Electrophiles like α,β-unsaturated aldehydes can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2.[9] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[11]

Experimental Protocols

Analytical Methods

Accurate quantification of this compound is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable techniques.

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of this compound.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection:

-

Mode: Split or splitless, depending on the concentration.

-

Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate.

5.1.2. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the determination of this compound.[1]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[1] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a suitable wavelength (to be determined based on the UV spectrum of this compound).

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against fungal strains can be determined using the broth microdilution method according to CLSI or EUCAST guidelines.[2]

-

Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI-1640), this compound stock solution.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include a positive control (fungus without the compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

The MIC is the lowest concentration of this compound that inhibits visible growth of the fungus.

-

Reactive Oxygen Species (ROS) Production Assay

Intracellular ROS production can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

-

Materials: Fungal cells, H₂DCFDA dye, this compound, fluorescence microplate reader or fluorescence microscope.

-

Procedure:

-

Treat fungal cells with various concentrations of this compound for a specific time.

-

Load the cells with H₂DCFDA.

-

H₂DCFDA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in ROS production.

-

Mitochondrial Membrane Potential Assay

Mitochondrial dysfunction can be assessed by measuring the mitochondrial membrane potential (ΔΨm) using cationic fluorescent dyes such as JC-1.

-

Materials: Fungal cells, JC-1 dye, this compound, fluorescence microplate reader or fluorescence microscope.

-

Procedure:

-

Treat fungal cells with this compound.

-

Incubate the cells with JC-1 dye.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Measure the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. [The Good Scents Company] It is also suspected of causing an allergic skin reaction.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H318 | Causes serious eye damage |

| H361 | Suspected of damaging the unborn child |

| H412 | Harmful to aquatic life with long lasting effects |

Data sourced from multiple safety data sheets.[12][13][14]

Conclusion

This compound is a reactive α,β-unsaturated aldehyde with significant applications in chemical synthesis and notable biological activities. Its electrophilic nature underpins its potential antifungal mechanisms and its ability to modulate cellular signaling pathways such as the Nrf2-Keap1 system. The experimental protocols outlined in this guide provide a framework for the analytical determination and biological investigation of this compound. Further research into the specific molecular targets and signaling cascades affected by this compound will be crucial for fully elucidating its biological effects and potential therapeutic applications.

References

- 1. Separation of 2-Ethyl-2-hexenal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Oxidative and electrophilic stresses activate Nrf2 through inhibition of ubiquitination activity of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ( E)-2-Hexenal, as a Potential Natural Antifungal Compound, Inhibits Aspergillus flavus Spore Germination by Disrupting Mitochondrial Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress | MDPI [mdpi.com]

- 12. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

- 13. 2-Ethyl-2-hexenal | SIELC Technologies [sielc.com]

- 14. HPLC Testing Procedure | Phenomenex [phenomenex.com]

An In-depth Technical Guide on the Physical Properties of alpha-Ethyl-beta-propylacrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of alpha-ethyl-beta-propylacrolein, a valuable intermediate in various chemical syntheses. The information is presented to be a key resource for laboratory and development work.

Nomenclature and Identification

-

Systematic Name: (2E)-2-Ethylhex-2-enal

-

Common Synonyms: 2-Ethyl-2-hexenal, 2-Ethyl-3-propylacrolein, α-Ethyl-β-propylacrolein

-

CAS Number: 645-62-5

-

Molecular Formula: C₈H₁₄O

Quantitative Physical Properties

The physical properties of alpha-ethyl-beta-propylacrolein are summarized in the table below, providing a quick reference for experimental and process design considerations.

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Boiling Point | 175 °C (347 °F) at 760 mmHg | PubChem, NOAA[1][2] |

| Melting Point | Data not available | NOAA[2] |

| Density | 0.857 g/cm³ at 15 °C (59 °F) | PubChem, NOAA[1][2] |

| Solubility in Water | < 1 mg/mL at 21 °C (70 °F) | PubChem, NOAA[1][2] |

| Vapor Pressure | 1 mmHg at 20 °C (68 °F) | NOAA[2] |

| Flash Point | 68.3 °C (155 °F) | NOAA[2] |

| Autoignition Temp. | 200 °C (392 °F) | NOAA[2] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus. This consists of a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of alpha-ethyl-beta-propylacrolein and a few boiling chips into the round-bottom flask.

-

Heating: Begin to heat the flask gently.

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures that the thermometer is measuring the temperature of the vapor that is distilling.

-

Data Collection: Record the temperature at which the liquid is actively boiling and condensing into the receiving flask. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.

-

Procedure: a. Clean and dry the pycnometer and determine its mass accurately. b. Fill the pycnometer with distilled water of a known temperature and record the mass. This allows for the precise calculation of the pycnometer's volume. c. Empty and dry the pycnometer, then fill it with alpha-ethyl-beta-propylacrolein at the same temperature. d. Measure the mass of the pycnometer filled with the sample.

-

Calculation: The density is calculated by dividing the mass of the alpha-ethyl-beta-propylacrolein by the volume of the pycnometer.

Determination of Solubility in Water

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual "Flask" Method

-

Apparatus: A series of test tubes or small flasks, a graduated cylinder or pipette, and a vortex mixer or shaker.

-

Procedure: a. Add a known volume of distilled water to a test tube. b. Incrementally add small, known amounts of alpha-ethyl-beta-propylacrolein to the test tube. c. After each addition, vigorously mix the contents for a set period. d. Visually inspect the solution for any undissolved droplets or a separate phase.

-

Data Analysis: The solubility is expressed as the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature. For sparingly soluble substances, more advanced analytical techniques like chromatography or spectroscopy may be required to quantify the concentration in the saturated solution.

Synthesis Workflow: Aldol Condensation of n-Butyraldehyde

alpha-Ethyl-beta-propylacrolein is commercially produced through the self-condensation of n-butyraldehyde, a classic example of an aldol condensation reaction. The process involves the formation of a carbon-carbon bond between two aldehyde molecules.

Caption: Synthesis of alpha-ethyl-beta-propylacrolein via aldol condensation.

References

Spectroscopic Profile of 2-Ethylhex-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-ethylhex-2-enal (CAS No. 645-62-5). The information presented herein has been compiled from various spectral databases and is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for these techniques, and includes visualizations to illustrate key analytical workflows and molecular fragmentation patterns.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and identification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.37 | Singlet | H-1 (Aldehyde) |

| 6.43 | Triplet | H-3 |

| 2.31 | Quartet | H-1' (Ethyl) |

| 2.28 | Quartet | H-4 |

| 1.53 | Sextet | H-5 |

| 0.99 | Triplet | H-2' (Ethyl) |

| 0.97 | Triplet | H-6 |

Note: The assignments are based on the standard chemical shifts for similar functional groups and coupling patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy provides information about the carbon skeleton of a molecule. While specific peak data was not directly retrieved, publicly available spectra can be found in databases such as SpectraBase.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Data Availability |

| ¹³C NMR spectral data for this compound is available in spectral databases. |

Note: Researchers are encouraged to consult the referenced databases for the complete ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2960 | C-H stretch (alkane) |

| ~2870 | C-H stretch (alkane) |

| ~2720 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (α,β-unsaturated aldehyde) |

| ~1640 | C=C stretch (alkene) |

Note: The IR spectrum is typically recorded on a neat sample using a capillary cell.[1] The values presented are characteristic absorption bands for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 27 | 18.5 |

| 29 | 21.1 |

| 39 | 22.8 |

| 41 | 62.1 |

| 43 | 33.4 |

| 55 | 100.0 |

| 67 | 21.9 |

| 69 | 24.9 |

| 83 | 20.7 |

| 97 | 63.7 |

| 111 | 30.5 |

| 126 | 52.6 |

Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The peak at m/z 126 corresponds to the molecular ion [M]⁺.

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques discussed. These are intended to provide a foundational understanding of the methodologies used to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for a Neat Liquid Sample:

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are carefully pressed together to form a thin capillary film of the liquid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition: The sample holder with the salt plates is placed in the spectrometer's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a volatile sample and obtain their mass spectra for identification.

Methodology:

-

Sample Preparation: A dilute solution of the volatile compound is prepared in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

Instrumentation: A GC-MS system is used, which consists of a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

A small volume of the sample is injected into the GC, where it is vaporized.

-

An inert carrier gas (e.g., helium) carries the vaporized sample through a heated capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

Mass Spectrometry:

-

As each component elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

References

An In-depth Technical Guide to (E)-2-Ethylhex-2-enal

This technical guide provides a comprehensive overview of (E)-2-ethylhex-2-enal, a significant intermediate in the chemical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, a representative synthesis protocol, and the underlying reaction pathway.

Nomenclature

The compound with the CAS number 645-62-5 is systematically named (E)-2-ethylhex-2-enal according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is also widely known by a variety of synonyms, which are listed below:

-

2-Ethyl-2-hexenal[4]

-

2-Ethyl-3-propylacrolein[4]

-

α-Ethyl-β-propylacrolein

-

2-Ethyl-2-hexen-1-al[4]

-

(2E)-2-Ethyl-2-hexenal[4]

-

trans-2-Ethyl-2-hexenal

-

2-Ethyl-3-propylacrylaldehyde

-

alpha-Ethyl-beta-n-propylacrolein

Physicochemical Properties

(E)-2-ethylhex-2-enal is a colorless to yellowish liquid characterized by a powerful, sharp odor.[5] It is a monounsaturated fatty aldehyde, and its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][5] |

| Molecular Weight | 126.20 g/mol | [1] |

| Boiling Point | 175-179 °C at 760 mmHg | [5][6] |

| Density | 0.85 g/cm³ | [7] |

| Flash Point | 50.56 °C (123.00 °F) | [6] |

| Vapor Pressure | 1.173 mmHg at 25 °C | [6] |

| Refractive Index | 1.431-1.453 | [5][7] |

| Solubility in Water | 586 mg/L at 25 °C | [6] |

| logP (o/w) | 2.718 (estimated) | [6] |

Experimental Protocol: Synthesis via Aldol Condensation

A prevalent method for the synthesis of 2-ethyl-2-hexenal is the aldol self-condensation of n-butyraldehyde. This reaction is typically catalyzed by a solid base. The following protocol is a representative example of this synthesis.

Objective: To synthesize 2-ethyl-2-hexenal from n-butyraldehyde with high conversion and selectivity.

Materials:

-

n-butyraldehyde

-

KF-γ-Al₂O₃ catalyst (Potassium fluoride on gamma-alumina)

-

Nitrogen gas for inert atmosphere

Equipment:

-

Stirred batch reactor

-

Heating and temperature control system

-

Condenser

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: The KF-γ-Al₂O₃ catalyst is prepared with a specific mass ratio of KF to γ-Al₂O₃, for instance, a ratio of 9.0.

-

Reaction Setup: The reactor is charged with n-butyraldehyde and the KF-γ-Al₂O₃ catalyst. A suitable mass ratio of the catalyst to n-butyraldehyde is 0.10.[8]

-

Inert Atmosphere: The reactor is purged with nitrogen gas to remove air and establish an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to 120°C and maintained at this temperature for 6 hours with continuous stirring.[8]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to determine the conversion of n-butyraldehyde and the selectivity towards 2-ethyl-2-hexenal.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is separated from the reaction mixture by filtration. The resulting liquid, containing the product, unreacted starting material, and byproducts, is then subjected to distillation to isolate and purify the 2-ethyl-2-hexenal.

Expected Outcome:

Under these optimized conditions, a high conversion of n-butyraldehyde (approximately 99.0%) can be achieved, with a high yield (around 98.1%) and selectivity (about 99.1%) for 2-ethyl-2-hexenal.[8]

Reaction Pathway and Workflow Visualization

The synthesis of 2-ethyl-2-hexenal from n-butyraldehyde proceeds through an aldol condensation mechanism. This process involves an initial aldol addition reaction to form an intermediate, 2-ethyl-3-hydroxyhexanal, which then undergoes dehydration to yield the final α,β-unsaturated aldehyde product. The overall workflow, from reactants to the final product, is depicted in the following diagrams.

References

- 1. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-Ethylhex-2-enal [webbook.nist.gov]

- 3. (E)-2-Ethylhex-2-enal [webbook.nist.gov]

- 4. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]

- 7. 645-62-5 CAS MSDS (2-ETHYL-2-HEXENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-ethylhex-2-enal in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylhex-2-enal, a key intermediate in various chemical syntheses. Understanding its solubility in both aqueous and organic media is critical for its application in research, development, and manufacturing.

Physicochemical Properties of this compound

This compound is an unsaturated aldehyde with a molecular formula of C₈H₁₄O. Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon chain, dictates its solubility characteristics.

Quantitative Solubility Data

The solubility of this compound has been determined in water and is qualitatively known to be high in several organic solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | 0.07 g/100 mL | [1] |

| Water | 25 | 586 mg/L | [2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Organic Solvents (General) | Not Specified | ≥100 g/100 mL | [1] |

| Ether | Not Specified | Soluble | [3] |

| Chloroform | Not Specified | Soluble | [3] |

| Acetone | Not Specified | Soluble | [3] |

| Alcohol | Not Specified | Soluble | [2] |

The high solubility (≥100 g/100 mL) in organic solvents suggests that this compound is likely miscible with many common organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid analyte like this compound.

3.1. Determination of Solubility in Water (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a framework for testing the water solubility of chemicals. For a liquid like this compound, the Shake-Flask method is appropriate.

Principle: A surplus of the test substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance is subsequently determined.

Materials:

-

This compound (of known purity)

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

-

Glassware: flasks with stoppers, pipettes, volumetric flasks

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add varying amounts of this compound to a series of flasks containing a known volume of water. Shake for 24 hours at the desired temperature (e.g., 25°C). Visually inspect for the presence of an undissolved phase. This helps in determining the appropriate amount of substance to use in the main test to ensure a saturated solution.

-

Main Test:

-

Add an excess amount of this compound (determined from the preliminary test) to duplicate or triplicate flasks containing a known volume of water.

-

Seal the flasks and place them in a thermostatically controlled shaker set at the desired temperature (e.g., 25 ± 0.5°C).

-

Equilibrate the samples for a sufficient period. For many substances, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in the aqueous phase is constant).

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand in the temperature-controlled environment to allow for phase separation.

-

To ensure complete separation of the undissolved this compound, centrifuge the samples at a suitable speed and temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the clear, aqueous supernatant.

-

Prepare appropriate dilutions of the sample for analysis.

-

Quantify the concentration of this compound in the sample using a validated analytical method, such as GC-FID. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Reporting: Report the mean solubility from the replicate samples in units such as g/L or mg/100 mL, along with the standard deviation and the test temperature.

3.2. Determination of Solubility in Organic Solvents

A similar shake-flask method can be employed to determine the solubility in organic solvents.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., ethanol, acetone, diethyl ether, chloroform) of analytical grade

-

Thermostatically controlled shaker

-

Analytical instrument for quantification (e.g., GC-FID)

-

Glassware: vials with screw caps, pipettes, volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

In a series of vials, add a known volume of the selected organic solvent.

-

Incrementally add this compound to each vial with vigorous mixing until a persistent second phase (undissolved analyte) is observed, indicating saturation. Given the high solubility, reaching a distinct second phase might be difficult, and the substance may be fully miscible. In such cases, the report should state that the substance is miscible.

-

-

Equilibration:

-

If a saturated solution is achieved, seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow any excess this compound to settle.

-

Carefully take an aliquot from the clear supernatant.

-

Prepare a dilution series of the saturated solution.

-

Analyze the diluted samples using a suitable and validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

-

Calculation and Reporting: Calculate the solubility from the concentration of the saturated solution. Report the results in g/100 mL or as "miscible" if no saturation point is reached.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the key steps in determining the solubility of this compound.

References

An In-depth Technical Guide to 2-Ethylhex-2-enal for Researchers and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of 2-ethylhex-2-enal, a key α,β-unsaturated aldehyde. It details the compound's fundamental chemical and physical properties, including its molecular weight and formula. A significant focus is placed on its synthesis via aldol condensation, with detailed experimental protocols provided for laboratory-scale preparation and purification. The guide also summarizes the known biological activities and toxicological data, which are of particular interest to researchers in the fields of toxicology and drug development. While specific signaling pathway interactions are not extensively documented in current literature, this guide presents the established knowledge to serve as a foundational resource for further investigation.

Core Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a strong, pungent odor. Its chemical identity and core physical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Formula | C₈H₁₄O[1][2] |

| Molecular Weight | 126.20 g/mol [1][2] |

| IUPAC Name | This compound |

| CAS Number | 645-62-5 |

| Synonyms | 2-Ethyl-2-hexen-1-al, α-Ethyl-β-propylacrolein |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 175 °C |

| Density | 0.85 g/cm³ |

| Flash Point | 68 °C |

| Solubility | Sparingly soluble in water |

| Appearance | Colorless to pale yellow liquid |

Synthesis and Experimental Protocols

The primary industrial and laboratory synthesis of this compound is achieved through the self-condensation of n-butyraldehyde in an aldol condensation reaction, followed by dehydration.[3] This process is typically base-catalyzed.

Base-Catalyzed Aldol Condensation of n-Butyraldehyde

The reaction proceeds in three main stages: enolate formation, nucleophilic attack, and dehydration to form the final α,β-unsaturated aldehyde.

Detailed Experimental Protocol for Synthesis and Purification

The following protocol is adapted from established laboratory procedures for the synthesis of 2-alkylalk-2-enals.

Materials:

-

n-Butyraldehyde

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus (including a fractionating column for purification)

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butyraldehyde.

-

Catalyst Addition: Slowly add the aqueous sodium hydroxide solution to the stirred n-butyraldehyde at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Reaction: Heat the mixture to reflux for approximately 1-2 hours to ensure the condensation and subsequent dehydration reactions go to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water and brine to remove the catalyst and any water-soluble byproducts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the extraction solvent using a rotary evaporator.

-

Purification by Fractional Distillation: The crude this compound is purified by fractional distillation under reduced pressure. The distillation should be performed using a fractionating column to efficiently separate the product from unreacted starting material and any high-boiling point byproducts. Collect the fraction that distills at the appropriate boiling point for the given pressure.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton, the vinylic proton, and the aliphatic protons of the ethyl and propyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chains. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-H stretches of the alkyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Experimental Protocol for GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar column like DB-5ms)

-

Helium as the carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, which is heated to ensure vaporization.

-

Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute all components.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to this compound can be compared to a reference library for confirmation of its identity. The purity can be estimated from the relative peak areas in the chromatogram.

Biological Activity and Relevance to Drug Development

While this compound is primarily an industrial chemical intermediate, it exhibits certain biological activities that may be of interest to drug development professionals. However, it is important to note that this compound is not currently used as a therapeutic agent and its toxicological profile requires careful consideration.

Antimicrobial and Fungicidal Properties

This compound has demonstrated antimicrobial and fungicidal properties.[3] This activity is likely due to its nature as an α,β-unsaturated aldehyde, a class of compounds known to be reactive Michael acceptors.

The electrophilic β-carbon of the enal system can react with nucleophilic residues, such as cysteine or histidine, in microbial proteins and enzymes. This covalent modification can lead to enzyme inactivation and disruption of essential cellular processes, ultimately resulting in cell death. This mechanism is a potential starting point for the rational design of novel antimicrobial agents.

Toxicological Profile

This compound is classified as a skin irritant and may cause allergic skin reactions.[2] Its reactivity as a Michael acceptor also underlies its toxicity, as it can react with endogenous macromolecules. In vivo and in vitro studies are necessary to fully characterize its toxicological profile and to assess any potential therapeutic window. The National Toxicology Program has noted a lack of carcinogenicity data for this compound, highlighting an area for future research.[3]

Implications for Drug Development

The current data on this compound does not point to direct applications as a therapeutic agent. However, its chemical structure and reactivity present several considerations for drug development professionals:

-

Scaffold for Synthesis: The α,β-unsaturated aldehyde moiety can be a useful synthon for the creation of more complex molecules with potential therapeutic activities.

-

Understanding Toxicity: For researchers working with α,β-unsaturated carbonyl compounds, the toxicological data on this compound can provide valuable insights into the potential liabilities of this chemical class.

-

Metabolite Identification: this compound may be a metabolite of other xenobiotics, and understanding its biological effects is important in the overall safety assessment of parent compounds.

Conclusion

This compound is a well-characterized α,β-unsaturated aldehyde with established synthetic routes and a growing body of toxicological data. For researchers in the chemical sciences, it serves as a practical example of the aldol condensation and a versatile chemical intermediate. For drug development professionals, while not a direct therapeutic candidate, its known antimicrobial properties and reactivity as a Michael acceptor provide a basis for further investigation into the design of novel bioactive compounds. A thorough understanding of its synthesis, purification, and biological activities is essential for its safe handling and for unlocking its potential in future research endeavors.

References

An In-depth Technical Guide to the Reactivity Profile and Potential Hazards of 2-Ethylhex-2-enal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylhex-2-enal (CAS No. 645-62-5) is an α,β-unsaturated aldehyde with significant applications as an intermediate in organic synthesis, particularly in the production of 2-ethylhexanol.[1] Its reactivity is characterized by the conjugated system of a carbon-carbon double bond and a carbonyl group, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, including its participation in Michael additions, oxidation, and reduction reactions. Furthermore, it details the potential hazards associated with this compound, focusing on its toxicological profile, and outlines experimental protocols for its assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe handling and informed use of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a powerful, sharp odor. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [3] |

| CAS Number | 645-62-5 | [2] |

| Boiling Point | 175-179 °C | |

| Flash Point | 68 °C | |

| Density | 0.85 g/cm³ at 20°C | |

| Solubility | Low in water (< 1 mg/mL) |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the alkene, a consequence of the conjugated π-system. This electronic arrangement makes it a substrate for both 1,2- and 1,4- (conjugate or Michael) nucleophilic additions.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. Nucleophiles, particularly soft nucleophiles like thiols, readily add to the β-carbon.

Diagram 1: General Mechanism of Michael Addition to this compound

Caption: Mechanism of Michael addition to this compound.

Oxidation

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, 2-ethyl-2-hexenoic acid, using various oxidizing agents. The oxidation of the related saturated aldehyde, 2-ethylhexanal, has been studied extensively, with high yields of 2-ethylhexanoic acid achieved using oxygen or air in the presence of catalysts.[4]

Reduction

The reduction of this compound can proceed at either the carbon-carbon double bond or the carbonyl group, or both, depending on the reducing agent and reaction conditions. Catalytic hydrogenation over nickel-based catalysts has been shown to produce both 2-ethylhexanal and 2-ethylhexanol.[5][6][7] The hydrogenation of the C=C bond is generally more facile than the reduction of the C=O bond.[6][7]

Quantitative Reactivity Data

The following tables summarize quantitative data for the reduction of this compound.

Table 1: Catalytic Hydrogenation of this compound

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 2-Ethylhexanol (%) | Reference |

| NiO50-Cab50 | 120 | 30 | 98.29 | 87.41 | [5][6] |

| Raney Nickel | 100-120 | Not specified | Complete | Not specified | [5] |

| Nickel Boride | 100-120 | Not specified | Partial (stops at aldehyde) | Not applicable | [5] |

Table 2: Activation Energies for the Hydrogenation of 2-Ethyl-2-hexenal

| Reaction Step | Activation Energy (kJ/mol) | Reference |

| 2-Ethyl-2-hexenal to 2-Ethylhexanal | 33.66 | [5][6][7] |

| 2-Ethylhexanal to 2-Ethylhexanol | 58.39 | [5][6][7] |

Potential Hazards and Toxicological Profile

This compound is classified as a hazardous substance with the potential to cause skin irritation, serious eye damage, and skin sensitization.[3] It is also harmful to aquatic life with long-lasting effects.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Mechanism of Skin Sensitization: The Nrf2-Keap1 Signaling Pathway

As an electrophilic α,β-unsaturated aldehyde, this compound can act as a skin sensitizer by covalently modifying proteins in the skin. This modification is a molecular initiating event that can trigger the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative and electrophilic stress.[8]

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through binding to Keap1, which facilitates its degradation. Electrophiles like this compound can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression. This cellular response is a key event in the adverse outcome pathway for skin sensitization.

Diagram 2: Activation of the Nrf2-Keap1 Pathway by this compound

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

- 3. This compound | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2-Ethylhex-2-enal: A Comprehensive Technical Guide on its Natural Occurrence and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhex-2-enal is an α,β-unsaturated aldehyde with a dual role in the biological sphere. It is a naturally occurring volatile compound found in a variety of foods and plants, contributing to their aroma profiles. Concurrently, its reactive nature underpins its bioactivity, which includes antimicrobial, antifungal, and toxicological properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its natural sources, biosynthetic origins, and its multifaceted biological functions. Detailed experimental methodologies for its analysis and the assessment of its biological effects are provided, along with visual representations of key signaling pathways and experimental workflows to support further research and development.

Natural Occurrence

This compound has been identified as a volatile or semi-volatile compound in a range of natural sources, where it can contribute to the characteristic aroma and flavor. Its presence is often associated with the thermal or enzymatic degradation of lipids.

In Food Products

This compound is a known constituent of cooked meats, formed during the heating process from the breakdown of fatty acids. It has been specifically identified as a minor volatile compound in both raw and cooked beef[1]. The concentration of this compound can be influenced by the cooking method and the degree of doneness. It is also utilized as a flavoring agent in some food and beverage products[2].

In Plants

The compound has been identified as a plant metabolite[3][4]. Notably, it is a constituent of the volatile oils of Cnidium officinale, a plant used in traditional medicine[5]. In plants, volatile aldehydes are often associated with defense mechanisms and can be produced in response to stress.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Source | Matrix | Concentration Range | Reference |

| Cooked Beef | Meat | Not specified in reviewed literature | [1] |

| Cnidium officinale | Rhizome | Not specified in reviewed literature | [5] |

| Baked Goods | Food | 0.003 - 0.005 ppm | [6] |

| Nonalcoholic Beverages | Beverage | 0.001 - 0.005 ppm | [6] |

| Chewing Gum | Food | 0.030 - 0.080 ppm | [6] |

| Instant Coffee/Tea | Beverage | 0.002 - 0.010 ppm | [6] |

Biosynthesis

The primary route for the formation of this compound in biological systems is through the peroxidation of polyunsaturated fatty acids. This process can be either enzymatic or non-enzymatic.

Lipid Peroxidation Pathway

α,β-Unsaturated aldehydes are well-known products of lipid peroxidation. This process involves the oxidative degradation of polyunsaturated fatty acids, such as linoleic and arachidonic acid, which are components of cell membranes. The reaction is initiated by reactive oxygen species (ROS) and proceeds via a free radical chain reaction mechanism. The resulting lipid hydroperoxides are unstable and can decompose to form a variety of secondary products, including aldehydes like this compound.

Biological Role

The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to react with nucleophilic functional groups in biomolecules such as proteins and DNA.

Antimicrobial and Antifungal Activity

This compound has demonstrated significant antimicrobial and antifungal properties. This activity makes it useful as a preservative for animal feed and other agricultural products[1]. The mechanism of its antimicrobial action is believed to involve the disruption of cellular functions through covalent modification of essential proteins and enzymes.

Cellular Toxicity and Stress Response

As an α,β-unsaturated aldehyde, this compound is a reactive electrophile that can induce cellular toxicity. Its primary mechanism of toxicity involves the formation of covalent adducts with cellular macromolecules, particularly proteins[7]. This can lead to enzyme inactivation, disruption of cellular signaling, and induction of oxidative stress.

Cells respond to the electrophilic stress induced by this compound through the activation of protective signaling pathways. Key among these is the Keap1-Nrf2 pathway, a major regulator of the antioxidant response. Electrophiles like this compound can modify cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then activates the expression of a battery of antioxidant and detoxification enzymes.

Additionally, exposure to this compound can trigger inflammatory responses through the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The formation of protein adducts and the generation of oxidative stress can act as signals that lead to the activation of IKK, phosphorylation and degradation of IκB, and subsequent nuclear translocation of NF-κB to induce the expression of pro-inflammatory genes.

Toxicity

This compound is classified as a skin and eye irritant[3]. Prolonged or high-level exposure can cause more severe tissue damage. Its toxicity is a direct consequence of its high reactivity as an electrophile.

Experimental Protocols

Quantification of this compound in Food Matrices by HS-SPME-GC-MS

This protocol provides a methodology for the extraction and quantification of this compound from a food matrix, such as cooked beef, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

4.1.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., d-labeled this compound or a compound with similar volatility and polarity)

-

Sodium chloride (NaCl)

-

Deionized water

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.1.2. Sample Preparation

-

Homogenize the food sample (e.g., cooked beef) using a food processor.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to the vial.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the screw cap.

4.1.3. HS-SPME Procedure

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) with continuous agitation.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

4.1.4. GC-MS Analysis

-

Injector: Splitless mode, 250 °C.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions of this compound and the internal standard.

-

4.1.5. Quantification

Construct a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Determination of Antifungal Activity by Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain (e.g., Candida albicans) using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

4.2.1. Materials and Reagents

-

This compound

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Spectrophotometer or microplate reader

4.2.2. Inoculum Preparation

-

Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35 °C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

4.2.3. Assay Procedure

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Add 100 µL of the final fungal inoculum to each well containing the serially diluted compound.

-

Include a positive control (inoculum without the compound) and a negative control (medium only).

-

Incubate the plate at 35 °C for 24-48 hours.

4.2.4. Determination of MIC

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol outlines the key steps for assessing the skin irritation potential of this compound using a reconstructed human epidermis model, in accordance with OECD Test Guideline 439.

4.3.1. Principle

The test chemical is applied topically to a three-dimensional RhE model. The irritation potential is determined by the relative cell viability of the tissue following exposure, which is measured using the MTT assay.

4.3.2. Materials

-

Reconstructed human epidermis tissue model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

-

Assay medium

-

This compound

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., Phosphate Buffered Saline)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other formazan extraction solvent

-

96-well plates

-

Plate reader

4.3.3. Assay Procedure

-

Pre-incubate the RhE tissues in assay medium.

-

Apply a defined amount of this compound (liquid or diluted solid) topically to the surface of the RhE tissue. Apply positive and negative controls to separate tissues.

-

Expose the tissues to the test chemical for a specified duration (e.g., 15-60 minutes).

-

After exposure, thoroughly wash the tissues to remove the test chemical.

-

Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

-

Following the post-incubation, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours.

-

Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).

-